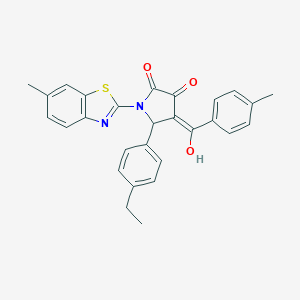![molecular formula C25H24ClN3O3 B384173 5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384173.png)
5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrol-2-one core structure This compound is notable for its diverse functional groups, including a chlorophenyl group, a dimethylbenzoyl group, a hydroxy group, and an imidazolylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through sequential reactions. Key steps may include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dimethylbenzoyl Group: This can be accomplished through Friedel-Crafts acylation reactions.
Addition of the Hydroxy Group: This step may involve hydroxylation reactions under controlled conditions.
Incorporation of the Imidazolylpropyl Group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be used, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of corresponding acids or alcohols.
Scientific Research Applications
5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the imidazole group can interact with metal ions in enzyme active sites, while the chlorophenyl group can participate in hydrophobic interactions with protein targets.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one: Unique due to its specific combination of functional groups.
Other Pyrrol-2-one Derivatives: May have different substituents, leading to variations in chemical properties and applications.
Imidazole-Containing Compounds: Share the imidazole group but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the imidazole and pyrrol-2-one moieties makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C25H24ClN3O3 |
|---|---|
Molecular Weight |
449.9g/mol |
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24ClN3O3/c1-16-7-8-17(2)20(13-16)23(30)21-22(18-5-3-6-19(26)14-18)29(25(32)24(21)31)11-4-10-28-12-9-27-15-28/h3,5-9,12-15,22,30H,4,10-11H2,1-2H3/b23-21+ |
InChI Key |
UNZPVTCTODLVAC-XTQSDGFTSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)Cl)O |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)Cl)/O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384090.png)
![1-(3-Chlorophenyl)-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384091.png)
![4,7,7-trimethyl-3-oxo-N-[2-(phenylsulfanyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384093.png)
![Isobutyl 4-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B384094.png)
![5,7-Dibromo-8-quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384098.png)
![5-[4-(benzyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384099.png)
![N-[2-Methoxy-4-[3-methoxy-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]phenyl]phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384101.png)
![N-(2,4-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384103.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384106.png)

![N,N-diisobutyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384110.png)
![N,N-bis(cyanomethyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384111.png)
![N-(2-fluorophenyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384112.png)
![N-(3-methoxypropyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B384113.png)
